2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid
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Overview
Description
2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a spirocyclic lactone that contains a unique structure, making it an interesting molecule for research.
Scientific Research Applications
2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been studied for its potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to exhibit antimicrobial, anticancer, and antiviral activities. In material science, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cell membranes. 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, depending on the target organism or cell type. In bacteria, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to disrupt the cell membrane and inhibit the synthesis of peptidoglycan, leading to cell death. In cancer cells, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to induce apoptosis by activating caspases and inhibiting the PI3K/Akt signaling pathway. In addition, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has several advantages for lab experiments, such as its unique structure, high purity, and easy synthesis. However, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the research of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, such as the synthesis of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid derivatives with improved properties, the investigation of the mechanism of action of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, and the development of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid-based materials with unique properties. In addition, the potential applications of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid in the fields of drug discovery, biomaterials, and catalysis should be further explored.
Conclusion:
In conclusion, 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid is a unique spirocyclic lactone that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid involves several steps, and the yield can be improved by optimizing the reaction conditions. 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has been shown to exhibit antimicrobial, anticancer, and antiviral activities, and its mechanism of action involves the inhibition of enzymes or the disruption of cell membranes. 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid, and its potential applications in various fields should be further explored.
Synthesis Methods
The synthesis of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid involves several steps, including the reaction of 2-oxo-1,3-dioxolane with 1,6-diaminohexane to form a cyclic intermediate, which is then reacted with acryloyl chloride to form 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid. The yield of 2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
properties
IUPAC Name |
2-prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-9-13(5-7-18-8-6-13)4-3-10(14)12(16)17/h2,10H,1,3-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATYLRMYLVSEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(CCC1C(=O)O)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid |
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